molecular formula C23H33N3O3 B6081771 1'-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide

1'-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B6081771
M. Wt: 399.5 g/mol
InChI Key: HMGZFRLYIRFGDU-UHFFFAOYSA-N
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Description

1-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide is a compound that has been studied for its potential use in medicinal applications. It is a synthetic compound that has been shown to have potential as a pain reliever, and has been the subject of research in recent years.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters that are involved in the perception of pain.
Biochemical and Physiological Effects:
1-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to have analgesic effects, meaning that it can reduce the perception of pain. It has also been shown to have sedative effects, meaning that it can cause drowsiness and sleepiness. Additionally, it has been shown to have respiratory depressant effects, meaning that it can slow down breathing.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is that it has been shown to have potential as a pain reliever. This means that it could be useful in studying the mechanisms of pain perception and the development of new pain medications. However, one limitation of using this compound in lab experiments is that it has been shown to have respiratory depressant effects, which could make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 1-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide. One direction is to further study its potential use in the treatment of neuropathic pain and addiction. Another direction is to study its potential use in combination with other compounds to enhance its analgesic effects while minimizing its respiratory depressant effects. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on the brain and nervous system.

Synthesis Methods

The synthesis of 1-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide involves several steps. The first step involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with tetrahydro-2-furanmethanol in the presence of a base to form the corresponding tetrahydro-2-furanmethyl ester. The final step involves the reaction of the tetrahydro-2-furanmethyl ester with benzoyl chloride in the presence of a base to form 1-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide.

Scientific Research Applications

1-benzoyl-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential use in medicinal applications. It has been shown to have potential as a pain reliever and has been studied for its potential use in the treatment of neuropathic pain. It has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.

properties

IUPAC Name

1-(1-benzoylpiperidin-4-yl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c27-22(24-17-21-7-4-16-29-21)18-8-12-25(13-9-18)20-10-14-26(15-11-20)23(28)19-5-2-1-3-6-19/h1-3,5-6,18,20-21H,4,7-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGZFRLYIRFGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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